N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide: is a chemical compound with the molecular formula C9H18N2O4. It is a type of diamide, characterized by the presence of two methoxy groups and two methyl groups attached to a pent-2-enediamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide typically involves the reaction of dimethylamine with a suitable precursor, such as a pentenediamide derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research in medicine explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism by which N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide (DMF): A common solvent with similar structural features.
Dimethylacetamide (DMAc): Another solvent with comparable properties.
N,N-Dimethylmethoxyacetamide: Shares the dimethyl and methoxy functional groups.
Uniqueness: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
115913-42-3 |
---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
N,N'-dimethoxy-N,N'-dimethylpent-2-enediamide |
InChI |
InChI=1S/C9H16N2O4/c1-10(14-3)8(12)6-5-7-9(13)11(2)15-4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
PQFDZNHICFULOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CC=CC(=O)N(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.